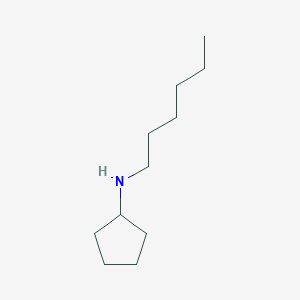

N-Cyclopentyl-N-hexylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

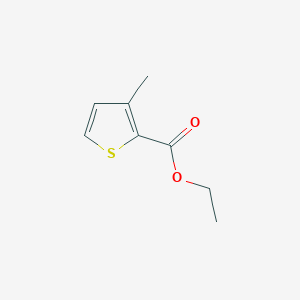

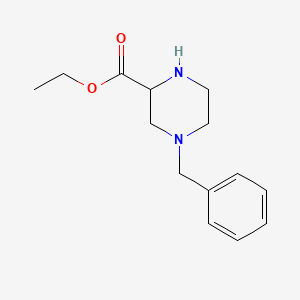

N-Cyclopentyl-N-hexylamine is a chemical compound with the CAS Number: 20007-10-7 . It has a molecular weight of 169.31 and its IUPAC name is N-cyclopentyl-N-hexylamine .

Molecular Structure Analysis

The molecular structure of N-Cyclopentyl-N-hexylamine is represented by the linear formula C11H23N . This indicates that the molecule consists of 11 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

N-Cyclopentyl-N-hexylamine is a compound with a molecular weight of 169.31 . The InChI Code for this compound is 1S/C11H23N/c1-2-3-4-7-10-12-11-8-5-6-9-11/h11-12H,2-10H2,1H3 .科学的研究の応用

Potentiation and Blood Pressure Effects

Research has shown that N-substituted hexylamines, including compounds like N-Cyclopentyl-N-hexylamine, have been studied for their effects on blood pressure and potentiation of the pressor response of sympathomimetic compounds. These compounds have varying degrees of pressor action, impacting blood pressure and enhancing the effects of other agents (Lewis, 1946).

Polymerization Applications

N-Cyclopentyl-N-hexylamine has been utilized in the polymerization of certain compounds. For instance, its role in the polymerization of Ne-trifluoroacetyl-L-lysine N-carboxyanhydride at low temperatures has been observed. This process leads to the creation of polypeptides with a broad molecular weight distribution (Vayaboury et al., 2004).

Chemical Synthesis and Catalysis

N-Cyclopentyl-N-hexylamine is involved in various chemical synthesis processes and acts as a catalyst. For example, it has been used in the catalytic cyclotrimerization of arylnitriles, converting various nitriles into substituted-s-triazines under mild conditions (Xu et al., 2010).

Interaction with Biochemical Systems

Studies have also explored the interaction of compounds like N-Cyclopentyl-N-hexylamine with biological systems, such as their cytogenetic effects on human leucocytes and Chinese hamster bone marrow (Brewen et al., 1971).

Role in Nucleoside Transport Inhibition

N-Cyclopentyl-N-hexylamine and similar compounds have been studied for their role in inhibiting nucleoside transport proteins. These studies help understand the molecular interactions and effects of these compounds in biochemical pathways (Tromp et al., 2005).

Safety And Hazards

特性

IUPAC Name |

N-hexylcyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-2-3-4-7-10-12-11-8-5-6-9-11/h11-12H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFYDKLTDCPTTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602105 |

Source

|

| Record name | N-Hexylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopentyl-N-hexylamine | |

CAS RN |

20007-10-7 |

Source

|

| Record name | N-Hexylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1319358.png)

![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)